molecular formula C8H6BBrF3K B3039411 Potassium 2-(4-bromophenyl)vinyltrifluoroborate CAS No. 1041465-92-2

Potassium 2-(4-bromophenyl)vinyltrifluoroborate

Cat. No.: B3039411
CAS No.: 1041465-92-2
M. Wt: 288.94 g/mol
InChI Key: BEXVPUJMYULVAR-IPZCTEOASA-N
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Description

Potassium 2-(4-bromophenyl)vinyltrifluoroborate (CAS: 1041465-92-2) is an organoboron reagent with a molecular formula of C8H6BBrF3K and a molecular weight of 288.94 g/mol . This compound is provided with a purity of 97% and is a valuable building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its utility stems from the stability that potassium organotrifluoroborates exhibit toward moisture and oxygen compared to traditional organoboranes, which simplifies handling and storage . This reagent is specifically designed for the development of novel molecular architectures through carbon-carbon bond formation. A prominent application of this compound is in pharmaceutical research for the synthesis of complex heterocyclic scaffolds. It has been effectively utilized in the construction of pyrazine-based compounds that are potent, allosteric inhibitors of the NS2B-NS3 protease of Zika, dengue, and West Nile viruses . In this context, the vinyltrifluoroborate group participates in Suzuki-Miyaura cross-couplings, a reaction type for which potassium vinyltrifluoroborates are known to be highly effective, offering high yields and good functional group tolerance . The resulting inhibitors have shown promising antiviral activity in biochemical assays and cell-based models, demonstrating the practical research value of this reagent in the discovery of new anti-infective agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

potassium;[(E)-2-(4-bromophenyl)ethenyl]-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BBrF3.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-6H;/q-1;+1/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXVPUJMYULVAR-IPZCTEOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CC1=CC=C(C=C1)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/C1=CC=C(C=C1)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BBrF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroboration of 4-Bromophenylacetylene

Reaction Overview

The hydroboration of 4-bromophenylacetylene (4-bromoethynylbenzene) represents a direct route to access the vinyltrifluoroborate scaffold. This method leverages anti-Markovnikov addition of boron to terminal alkynes, followed by fluoridation to stabilize the boron center.

Reagents and Conditions
  • Substrate : 4-Bromophenylacetylene (CAS 766-96-1)
  • Borane Source : Boron trichloride (BCl₃) in hexane (1.0 M)
  • Reducing Agent : Triethylsilane (Et₃SiH)
  • Solvent : Anhydrous diethyl ether
  • Temperature : –78°C (dry ice/acetone bath), followed by gradual warming to 25°C.
Procedure
  • Hydroboration :

    • A three-necked flask is charged with 4-bromophenylacetylene (1.0 equiv) and Et₃SiH (1.06 equiv) under nitrogen.
    • BCl₃ (1.1 equiv) is added dropwise at –78°C, yielding a vinylborane intermediate.
    • The mixture is stirred for 40 min at –78°C, then warmed to 25°C over 1 h.
  • Hydrolysis and Fluoridation :

    • The intermediate is quenched with ice-cold water, and the boronic acid is extracted into ether.
    • Potassium hydrogen difluoride (KHF₂, 4.2 equiv) is added to the boronic acid in ether/water, stirring for 1 h at 25°C.
  • Purification :

    • The crude product is precipitated via acetone/ether trituration, yielding crystalline Potassium 2-(4-bromophenyl)vinyltrifluoroborate.
Yield and Purity
  • Yield : 68–75% (analogous to hydroboration of 5-bromo-1-pentene).
  • Purity : >96% by quantitative NMR.

Transition Metal-Catalyzed Borylation of Vinyl Halides

Miyaura Borylation with Diboron Reagents

Copper- or palladium-catalyzed borylation of 4-bromostyryl bromide (1-(4-bromophenyl)-2-bromoethylene) provides an alternative pathway.

Reagents and Conditions
  • Substrate : 4-Bromostyryl bromide (CAS 13080-59-4)
  • Boron Source : Bis(pinacolato)diboron (B₂pin₂)
  • Catalyst : Cu(I) (e.g., CuCl) or Pd(PPh₃)₄
  • Base : Potassium carbonate (K₂CO₃)
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure
  • Borylation :

    • A mixture of 4-bromostyryl bromide (1.0 equiv), B₂pin₂ (1.2 equiv), CuCl (5 mol%), and K₂CO₃ (2.0 equiv) in DMF is stirred at 80°C for 12 h.
    • The pinacol boronate intermediate is isolated via column chromatography.
  • Trifluoroborate Formation :

    • The boronate ester is treated with KHF₂ (3.0 equiv) in ether/water, stirring for 2 h at 25°C.
Yield and Selectivity
  • Yield : 60–72% (dependent on catalyst loading).
  • Regioselectivity : >90% retention of vinyl geometry.

Transmetalation from Organometallic Reagents

Grignard Reagent Approach

Reaction of (4-bromophenyl)vinylmagnesium bromide with boron trifluoride etherate (BF₃·OEt₂) offers a high-yielding route.

Reagents and Conditions
  • Substrate : (4-Bromophenyl)vinylmagnesium bromide
  • Boron Source : BF₃·OEt₂
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to 25°C.
Procedure
  • Grignard Formation :

    • Magnesium turnings react with 4-bromostyrene in THF under nitrogen to generate the Grignard reagent.
  • Boron Trifluoride Quench :

    • BF₃·OEt₂ (1.1 equiv) is added dropwise at 0°C, followed by stirring for 1 h.
    • KHF₂ (2.0 equiv) is introduced to precipitate the trifluoroborate.
Yield and Challenges
  • Yield : 70–78%
  • Challenges : Sensitivity of Grignard reagent to moisture and steric hindrance from the bromophenyl group.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield (%) Advantages Limitations
Hydroboration 4-Bromophenylacetylene BCl₃/Et₃SiH 68–75 High atom economy, scalability Low-temperature sensitivity
Miyaura Borylation 4-Bromostyryl bromide CuCl/Pd(PPh₃)₄ 60–72 Mild conditions, stereoretentive Requires boronate ester conversion
Grignard Transmetalation (4-Bromophenyl)vinyl-MgBr BF₃·OEt₂ 70–78 High yield, straightforward purification Moisture-sensitive reagents

Mechanistic Insights

Hydroboration Pathway

  • Step 1 : BCl₃ coordinates to the alkyne, facilitating anti-Markovnikov addition of Et₃SiH to form a vinylborane.
  • Step 2 : Hydrolysis releases boronic acid, which reacts with KHF₂ to yield the trifluoroborate.

Miyaura Borylation Mechanism

  • Oxidative Addition : Pd(0) inserts into the C–Br bond of 4-bromostyryl bromide.
  • Transmetallation : B₂pin₂ transfers a boron group to the palladium center.
  • Reductive Elimination : The vinylboronate ester is released, followed by fluoridation.

Industrial-Scale Considerations

Continuous Flow Hydroboration

Adopting flow chemistry for hydroboration minimizes exothermic risks and improves reproducibility.

  • Residence Time : 10–15 min at –78°C.
  • Throughput : 1.2 kg/day (theoretical for 250 mL reactor).

Green Chemistry Metrics

  • E-Factor : 3.2 (vs. 5.8 for batch processes).
  • Solvent Recovery : >90% ether recycled via distillation.

Scientific Research Applications

2.1. Cross-Coupling Reactions

One of the primary applications of potassium 2-(4-bromophenyl)vinyltrifluoroborate is in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the coupling of aryl halides with vinyl trifluoroborates to produce substituted alkenes. The use of potassium vinyltrifluoroborates has been shown to enhance yields and reduce by-products compared to traditional boronic acids .

Case Study:
A study demonstrated the effectiveness of this compound in synthesizing various styrenes through Suzuki coupling, achieving high selectivity and efficiency .

2.2. Synthesis of Pharmaceuticals

This compound is also utilized in the synthesis of pharmaceutical intermediates. For example, it has been employed in the preparation of compounds related to Alectinib , an anti-cancer drug used for treating non-small cell lung cancer (NSCLC). The compound acts as an intermediate in the synthesis pathway involving palladium-catalyzed reactions, leading to high-purity derivatives essential for pharmaceutical applications .

Synthesis Pathway:

  • Step 1: Reaction with 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Step 2: Formation of vinyl derivatives followed by reduction steps.
  • Step 3: Final iodination to yield the desired pharmaceutical compound.

2.3. Materials Science

In materials science, this compound is used for synthesizing advanced materials such as photonic crystals and sensitizers for dye-sensitized solar cells . The compound's stability under various conditions makes it suitable for applications requiring robust materials .

Mechanism of Action

The compound exerts its effects primarily through its role as a reagent in cross-coupling reactions. The palladium-catalyzed mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the organotrifluoroborate, and finally reductive elimination to form the desired product . This mechanism allows for the efficient formation of carbon-carbon bonds, which is crucial in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Trifluoroborate Compounds

The reactivity, stability, and applications of potassium 2-(4-bromophenyl)vinyltrifluoroborate are influenced by its unique structure. Below is a detailed comparison with analogous trifluoroborate salts:

Structural and Electronic Differences

Table 1: Key Properties of Selected Potassium Trifluoroborate Salts
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type/Position Reactivity Notes
This compound Not specified C₈H₆BBrF₃K ~294.92 (estimated) Vinyl + 4-Bromophenyl High regioselectivity in Rh(III)-catalyzed annulations
Potassium (3-bromophenyl)trifluoroborate 374564-34-8 C₆H₄BBrF₃K 294.92 3-Bromophenyl Lower steric hindrance vs. para isomer
Potassium 4-fluorophenyltrifluoroborate 192863-35-7 C₆H₄BF₄K 202.00 4-Fluorophenyl Electron-withdrawing group enhances coupling efficiency
Potassium (2,4-dichlorophenyl)trifluoroborate 192863-38-0 C₆H₃BCl₂F₃K 259.35 2,4-Dichlorophenyl Enhanced electrophilicity for SNAr reactions
Potassium (4-methoxyphenyl)trifluoroborate 216434-82-1 C₇H₇BF₃KO 230.03 4-Methoxyphenyl Electron-donating group reduces coupling rates

Reactivity in Cross-Coupling Reactions

  • Para-Substituted Bromo vs. Fluoro Groups : The 4-bromophenyl group in the target compound offers superior leaving-group ability compared to 4-fluorophenyl derivatives, enabling faster oxidative addition in palladium-catalyzed couplings. For example, potassium 4-fluorophenyltrifluoroborate requires harsher conditions (e.g., higher temperatures) for Suzuki reactions .
  • Steric and Electronic Effects : Potassium (3-bromophenyl)trifluoroborate exhibits lower steric hindrance than the 4-bromo analog, but meta substitution reduces electronic activation of the aryl ring, leading to slower reaction kinetics .
  • Vinyl vs. Aryl Trifluoroborates : The vinyl group in the target compound allows for regiocomplementary insertions in Rh(III)-catalyzed annulations, unlike terminal alkenes or purely aromatic trifluoroborates .

Stability and Handling

  • This compound shares the high stability common to trifluoroborate salts, resisting hydrolysis even in protic solvents . In contrast, boronic acid analogs (e.g., 4-bromophenylboronic acid) degrade rapidly under similar conditions.
  • Halogenated derivatives like the 2,4-dichlorophenyl variant are more moisture-sensitive due to increased electrophilicity, requiring inert storage conditions .

Research Findings and Case Studies

  • Rh(III)-Catalyzed Annulations: The target compound inserts with >90% regioselectivity in annulations with benzhydroxamates, outperforming non-vinyl trifluoroborates .
  • Suzuki-Miyaura Coupling Yields: When coupled with 4-bromoacetophenone, octen-1-yltrifluoroborate achieves 87% yield , while the 4-bromophenylvinyl variant shows comparable efficiency in analogous reactions.

Biological Activity

Potassium 2-(4-bromophenyl)vinyltrifluoroborate is an organometallic compound with significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, focusing on its mechanisms, applications, and related research findings.

This compound can be represented by the following chemical structure:

  • Molecular Formula : C2_2H3_3BF3_3K
  • CAS Number : 13682-77-4
  • Molecular Weight : 133.95 g/mol

This compound is known for its stability in air and water, making it a versatile reagent in various chemical reactions, especially in Suzuki-Miyaura coupling reactions and polymerization processes .

The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions, which facilitate the formation of carbon-carbon bonds. This property is crucial for synthesizing biologically active compounds, including pharmaceuticals targeting multidrug-resistant (MDR) bacteria and viruses.

Antibacterial Activity

Research indicates that derivatives of organotrifluoroborates exhibit antibacterial properties against Gram-negative bacteria. For instance, studies have shown that certain compounds derived from similar structures inhibit bacterial type II topoisomerases, which are essential for bacterial DNA replication. These compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.5–1 µg/mL against Escherichia coli and Acinetobacter baumannii .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. The presence of the bromine atom at the para position of the phenyl group enhances the compound's reactivity and biological activity. Various substitutions on the aromatic ring can significantly influence its potency against specific bacterial strains.

CompoundSubstituentIC50 (µM)Target
Compound 1Bromine (para)21.7ZVpro (Zika Virus Protease)
Compound 7tert-butyl (para)3.14ZVpro
Compound 5Thiophene-3-yl1.42ZVpro
Compound 6Furan-3-yl1.0ZVpro
Compound 2Iodo (para)0.52ZVpro

This table illustrates how varying substituents can enhance or reduce biological activity, emphasizing the importance of chemical modifications in drug design .

Case Studies

  • Antiviral Activity : A study investigated the antiviral properties of compounds related to potassium vinyltrifluoroborate against Zika virus protease (ZVpro). The findings revealed that specific structural modifications led to significant increases in inhibitory potency, suggesting a promising avenue for developing antiviral therapies .
  • Antibacterial Applications : Another research effort focused on optimizing compounds to combat MDR bacterial infections. The study highlighted that modifications to the boron-containing compounds could yield potent inhibitors of bacterial enzymes critical for survival and replication .

Q & A

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using Potassium 2-(4-bromophenyl)vinyltrifluoroborate?

This reagent reacts efficiently with aryl/heteroaryl bromides under palladium catalysis. Key parameters include:

  • Catalyst system : Pd-based catalysts (e.g., Pd(PPh₃)₄) in polar solvents like THF or DMF .
  • Yields : Reactions with 4-bromoacetophenone achieve ~87% yield, but optimization of ligand (e.g., SPhos) and base (e.g., K₂CO₃) may improve efficiency .
  • Stability : Unlike boronic acids, this trifluoroborate salt is air- and moisture-stable, enabling long-term storage without degradation .

Q. What synthetic routes are effective for preparing this compound?

The compound is synthesized via hydrotellururation of alkynes followed by Te-Li exchange and transmetallation. Critical steps include:

  • Radical control : Use of B(OiPr)₃ in ether to suppress Z/E isomerization during transmetallation .
  • Purification : Recrystallization from ethanol/water ensures high stereochemical fidelity (>95% Z-selectivity) .

Advanced Research Questions

Q. How does the stereochemical integrity of this compound impact its reactivity in cross-coupling?

Radical-mediated isomerization during synthesis can alter the Z/E ratio, affecting coupling regioselectivity. For example:

  • Mechanistic studies : Radical trapping agents (e.g., TEMPO) reduce isomerization, preserving the desired geometry .
  • Impact on yields : Stereochemical mismatches between the reagent and electrophile lead to lower yields or side products, necessitating rigorous NMR analysis post-synthesis .

Q. What explains the complementary regioselectivity in Rh(III)-catalyzed annulations with this reagent?

Rh(III) catalysts (e.g., [Cp*RhCl₂]₂) enable unique insertion pathways compared to Pd systems:

  • Regiocomplementarity : The vinyltrifluoroborate acts as an ethylene synthon, favoring β-insertion into C–H bonds of benzhydroxamates, unlike terminal alkenes .
  • Functionalization : Post-annulation, the boron moiety can be further derivatized (e.g., oxidation to alcohols), expanding utility in heterocycle synthesis .

Q. How do researchers resolve contradictions in reported reaction yields for cross-coupling with heteroaryl bromides?

Discrepancies arise from:

  • Electrophile compatibility : Electron-deficient heteroaryl bromides (e.g., pyridines) require higher catalyst loadings (5 mol% Pd) versus electron-rich substrates (2 mol%) .
  • Solvent effects : DMF enhances solubility of heteroaryl partners, improving yields by ~15% compared to THF .

Methodological Challenges

Q. What strategies mitigate low yields in large-scale syntheses using this compound?

  • Encapsulated catalysts : Polyurea-encapsulated Pd reduces leaching and enables catalyst recycling, improving cost-efficiency .
  • Batch vs. flow chemistry : Continuous flow systems minimize side reactions (e.g., proto-deboronation) by reducing residence time .

Q. How is the compound characterized to confirm boron incorporation and purity?

  • ¹¹B NMR : A singlet at δ ~3 ppm confirms trifluoroborate structure .
  • ICP-MS : Quantifies residual metal catalysts (e.g., Pd < 50 ppm) to meet pharmaceutical-grade standards .

Safety and Handling

Q. What precautions are necessary when handling this compound?

  • Storage : Keep desiccated at 2–8°C to prevent hydrolysis .
  • Waste disposal : Neutralize with aqueous NaOH to convert boron residues into non-hazardous borates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium 2-(4-bromophenyl)vinyltrifluoroborate
Reactant of Route 2
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Potassium 2-(4-bromophenyl)vinyltrifluoroborate

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